An In-depth Technical Guide to 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
An In-depth Technical Guide to 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
A Note on Compound Identification: As of the latest database searches, a specific PubChem Compound Identification (CID) for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde has not been assigned. This guide has been constructed by drawing upon established principles of organic synthesis, spectroscopic data from analogous structures, and the well-documented biological and chemical activities of related pyrazole and benzaldehyde derivatives.
Introduction: A Molecule of Synthetic and Pharmaceutical Interest
2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde is an aromatic heterocyclic compound that integrates three key functional moieties: a benzaldehyde group, a methoxy substituent, and an N-aryl pyrazole ring. This unique combination of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science.
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The Pyrazole Core: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. It is a prominent scaffold in a multitude of pharmaceuticals due to its diverse biological activities, which include anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3]
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The Benzaldehyde Unit: The benzaldehyde group is a versatile chemical handle for a wide array of organic transformations, allowing for the synthesis of more complex molecular architectures such as Schiff bases, chalcones, and various heterocyclic systems.[4]
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The Methoxy Substituent: The methoxy group, an electron-donating substituent, can influence the electronic properties of the benzene ring, potentially modulating the reactivity and biological activity of the entire molecule.[5][6]
This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde, offering a valuable resource for drug development professionals and synthetic chemists.
Proposed Synthesis of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
A plausible synthetic route to the target compound involves a transition-metal-catalyzed cross-coupling reaction to form the N-aryl bond between the pyrazole and the substituted benzene ring. A common and effective method for this transformation is the Buchwald-Hartwig amination or a similar copper-catalyzed Ullmann condensation.
A logical starting point would be from 3-bromo-2-methoxybenzaldehyde and pyrazole. The presence of the halogen at the 3-position allows for the regioselective formation of the C-N bond.
Caption: Proposed synthesis of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde via C-N cross-coupling.
Experimental Protocol: Proposed Synthesis
This protocol is a generalized procedure based on established methods for N-arylation of pyrazoles.[7][8]
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Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-2-methoxybenzaldehyde (1.0 eq.), pyrazole (1.2 eq.), a palladium or copper catalyst (e.g., Pd2(dba)3 or CuI, 2-10 mol%), a suitable ligand (e.g., Xantphos or a phenanthroline derivative, 4-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
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Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde.
Caption: General experimental workflow for the synthesis and purification.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the analysis of the constituent functional groups and data from similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Likely a white to pale yellow solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃) and sparingly soluble in water. |
Spectroscopic Data
The predicted spectroscopic data is crucial for the characterization and confirmation of the molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely be recorded in CDCl₃ or DMSO-d₆. The expected chemical shifts (δ) in ppm are:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) |
| Pyrazole H-5' | 7.9 - 8.2 | Doublet (d) |
| Pyrazole H-3' | 7.6 - 7.8 | Doublet (d) |
| Aromatic H-4 | 7.4 - 7.6 | Triplet (t) |
| Aromatic H-6 | 7.2 - 7.4 | Doublet (d) |
| Aromatic H-5 | 7.0 - 7.2 | Doublet (d) |
| Pyrazole H-4' | 6.4 - 6.6 | Triplet (t) |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) |
Note: The exact chemical shifts and coupling constants for the aromatic protons would depend on the final conformation and electronic effects.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted chemical shifts (δ) in ppm are:
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 189 - 192 |
| Aromatic C-2 (C-OCH₃) | 158 - 162 |
| Aromatic C-1 (C-CHO) | 135 - 138 |
| Pyrazole C-3' | 140 - 142 |
| Pyrazole C-5' | 128 - 130 |
| Aromatic C-3 (C-pyrazole) | 125 - 128 |
| Aromatic C-4, C-6 | 120 - 125 |
| Aromatic C-5 | 115 - 120 |
| Pyrazole C-4' | 107 - 110 |
| Methoxy (-OCH₃) | 55 - 58 |
IR (Infrared) Spectroscopy: Characteristic absorption bands (ν) in cm⁻¹:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (aldehyde) | 1680 - 1710 (strong) |
| C-H (aldehyde) | 2720 - 2820 (two weak bands) |
| C=N, C=C (aromatic) | 1500 - 1600 |
| C-O (methoxy) | 1200 - 1275 |
| C-H (aromatic) | 3000 - 3100 |
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 202. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the methoxy group (M-31), and cleavage of the pyrazole ring.
Potential Applications and Research Directions
The structural features of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde suggest its potential utility in several areas of research, particularly in drug discovery.
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Anti-inflammatory Agents: Many N-aryl pyrazole derivatives exhibit potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[1] The title compound could be investigated for similar properties.
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Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common pharmacophore in antimicrobial and antifungal compounds.[2][9] The synthesized compound could be screened against a panel of bacterial and fungal strains.
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Anticancer Therapeutics: Pyrazole derivatives have been explored as anticancer agents due to their ability to interfere with various cellular processes in cancer cells.[1]
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Synthetic Intermediate: The aldehyde functionality serves as a versatile starting point for the synthesis of a library of derivatives, including Schiff bases and chalcones, which themselves have a broad spectrum of biological activities.[4][10]
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Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of novel organic materials with specific electronic or optical properties.
Conclusion
While a dedicated entry in public chemical databases for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde is not currently available, this technical guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data offers a clear roadmap for the structural elucidation of the compound. The potential for this molecule to serve as a scaffold for the development of new therapeutic agents is significant, warranting further investigation by the scientific community.
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